4-(1-Phenylethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-phenylethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFRYLCIQYDSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453797 | |
| Record name | 4-(1-Phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42362-47-0 | |
| Record name | 4-(1-Phenylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 1 Phenylethyl Pyridine and Derivatives
Direct Construction of the 4-(1-Phenylethyl)pyridine Core
The formation of the this compound scaffold can be achieved through several strategic approaches, including traditional multistep sequences, modern metal-catalyzed cross-coupling reactions, and the functionalization of a pre-existing pyridine (B92270) ring.
Conventional Multistep Synthetic Routes
Traditional methods for synthesizing substituted pyridines often rely on condensation reactions. baranlab.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. nih.govbaranlab.org While effective for creating symmetrical pyridines, modifications are necessary to produce asymmetrically substituted pyridines like this compound. baranlab.org
Another classical approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or hydroxylamine (B1172632). baranlab.org The use of hydroxylamine has the advantage of avoiding a separate oxidation step. baranlab.org These multistep routes, while foundational, can sometimes be lengthy and may offer limited control over regioselectivity.
A different strategy involves the preparation of N-phenethyl-4-piperidinone (NPP), a derivative of 4-piperidinone, which serves as a key intermediate. NPP can be synthesized from 4-piperidinone and phenethyl bromide under phase-transfer catalysis conditions. wikipedia.org This intermediate is notably used in the synthesis of fentanyl and its analogues. wikipedia.org
Metal-Catalyzed Coupling Reactions for Phenylethyl-Pyridine Linkage Formation
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-carbon bonds, including the linkage between a phenylethyl group and a pyridine ring. nih.gov These reactions typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org
Several well-established palladium-catalyzed cross-coupling reactions can be employed, such as the Suzuki, Negishi, and Sonogashira reactions. acs.orgyorku.ca For instance, a Negishi coupling could involve the reaction of a phenylethylzinc reagent with a 4-halopyridine in the presence of a palladium catalyst. acs.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For example, a catalytic system using tetraphosphine cis,cis,cis-1,2,3,4-tetrakis((diphenylphosphino)methyl)cyclopentane (tedicyp) as a ligand and [Pd(C3H5)Cl]2 as a metal precatalyst has proven effective for Negishi cross-coupling reactions between aryl halides and alkylzinc bromides. acs.org
Recent advancements in transition-metal-catalyzed cyclization and cross-coupling procedures offer new and efficient routes to functionalized pyridine derivatives. researchgate.net These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional synthetic routes.
Table 1: Examples of Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
| Coupling Reaction | Catalyst/Ligand System | Reactants | Product Type |
| Negishi Coupling | Pd(PPh3)2Cl2 | 2-bromopyridines and alkylzinc reagents | 2,6-difunctionalized pyridines |
| Sonogashira Coupling | [Pd(η3-C3H5)Cl]2 / N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine | Aryl/heteroaryl halides and terminal alkynes | Alkynylated pyridines |
| Suzuki Coupling | Palladium catalyst | Arylboronic acids and halopyridines | Aryl-substituted pyridines |
Functionalization of Pre-formed Pyridine Rings
Direct functionalization of the pyridine ring at the C4-position is another important strategy. researchgate.net This approach can be challenging due to the electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom. researchgate.net
One method involves the activation of the pyridine ring to facilitate nucleophilic attack. This can be achieved by forming N-activated pyridinium (B92312) salts, which can then react with a suitable nucleophile. researchgate.netdigitellinc.com Another approach utilizes the inherent acidity of the C-H bonds in pyridine. By using a strong base with low Lewis acidity, it is possible to deprotonate the pyridine ring, allowing for subsequent functionalization at the 4-position. digitellinc.com
The addition of Grignard reagents to pyridine N-oxides is another effective method for introducing substituents onto the pyridine ring. organic-chemistry.org Treatment of the resulting intermediate with acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org
Asymmetric Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure chiral pyridines is of great interest due to their widespread presence in pharmaceuticals and biologically active natural products. chim.it
Chiral Auxiliaries and Catalytic Asymmetric Induction
Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com (S)-(-)-1-Phenylethylamine and (R)-(+)-1-Phenylethylamine are commonly used chiral auxiliaries. sigmaaldrich.comnih.gov In the synthesis of chiral this compound analogues, a chiral auxiliary can be used to introduce the desired stereochemistry at the benzylic position. After the key stereocenter-forming reaction, the auxiliary can be removed. sigmaaldrich.com
Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules. chim.it This involves the use of a chiral catalyst to control the stereoselectivity of a reaction. For example, rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines can be used to construct chiral pyridines with a stereogenic center adjacent to the ring. chim.it
Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have also been developed as effective enantioselective nucleophilic catalysts for various reactions. scispace.com
Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Compound Type | Name/Class | Application |
| Chiral Auxiliary | (S)-(-)-1-Phenylethylamine | Resolution of racemates, diastereoselective synthesis |
| Chiral Auxiliary | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis |
| Chiral Catalyst | Planar-chiral DMAP derivatives | Enantioselective nucleophilic catalysis |
| Chiral Catalyst | Rhodium-based catalysts | Asymmetric conjugate addition |
Chemoenzymatic Approaches for Enantiopure Derivatives
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to produce enantiopure compounds. wur.nl Enzymes are highly efficient catalysts that exhibit high chemo-, regio-, and stereoselectivity under mild conditions. wur.nl
Lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are frequently used for the kinetic resolution of racemic amines and alcohols. nih.gov For example, the resolution of racemic 1-phenylethylamine (B125046) can be achieved through lipase-catalyzed acylation, yielding one enantiomer of the amine and the acylated product of the other enantiomer with high enantiomeric excess. nih.gov
A chemoenzymatic method has been developed for the synthesis of chiral pyridine-containing amines. This process can involve a dynamic kinetic resolution of a secondary alcohol, followed by a Suzuki coupling to introduce the desired aryl group. researchgate.net This approach highlights the power of combining enzymatic resolutions with metal-catalyzed cross-coupling reactions to access a wide range of chiral pyridine derivatives.
Diastereoselective Synthesis and Separation
The creation of the chiral center in this compound necessitates stereocontrolled synthetic methods or the resolution of racemic mixtures. Both approaches are fundamental in obtaining enantiomerically pure compounds.
Diastereoselective Synthesis: Enantioselective synthesis aims to directly produce a single enantiomer. General methods for preparing chiral pyridine derivatives often involve the enantioselective catalytic transformation of prochiral precursors. nih.gov For instance, strategies involving the copper-catalyzed asymmetric addition of Grignard reagents to β-substituted alkenyl pyridines, enhanced through Lewis acid activation, have been developed to create a wide array of alkylated chiral pyridines. nih.govresearchgate.net Such methodologies could be adapted to introduce the 1-phenylethyl moiety enantioselectively. Another powerful strategy involves the dearomatization of the pyridine ring, followed by an enantioselective catalytic step, and subsequent rearomatization to yield the chiral pyridine scaffold. acs.org
Resolution of Racemic Mixtures: A common and practical approach to obtaining enantiomerically pure this compound is through the resolution of a racemic mixture. This is typically achieved by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated.
One of the most established methods is the formation of diastereomeric salts using a chiral resolving agent. nih.govresearchgate.net Racemic this compound, being basic, can be reacted with an enantiomerically pure chiral acid, such as (2R,3R)-(+)-tartaric acid. quizlet.com This reaction produces a mixture of two diastereomeric salts: [(R)-4-(1-phenylethyl)pyridinium][(2R,3R)-tartrate] and [(S)-4-(1-phenylethyl)pyridinium][(2R,3R)-tartrate]. These salts can then be separated by fractional crystallization, exploiting their differences in solubility in a given solvent. quizlet.com After separation, the desired enantiomer of the amine is recovered by treatment with a base to neutralize the acid. quizlet.com This classical method remains a widely used, operationally simple, and high-yielding technique for resolving chiral amines. nih.gov
Alternatively, diastereomers can be separated using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers directly without derivatization.
Derivatization and Functional Group Interconversion on the this compound Scaffold
Functionalization of the this compound scaffold can be achieved by targeting three distinct regions of the molecule: the pyridine nitrogen, the phenylethyl moiety, and the remaining positions on the pyridine ring.
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center and a site for Lewis acid coordination. The most common reaction at this position is quaternization, also known as the Menshutkin reaction. mdpi.com
This reaction is a bimolecular nucleophilic substitution (SN2) where the tertiary amine (the pyridine nitrogen) attacks an alkyl halide, displacing the halide and forming a quaternary pyridinium salt. mdpi.com This transformation imparts a positive charge on the pyridine ring, which significantly alters its electronic properties and reactivity. Specifically, quaternization activates the pyridine ring, making the α (C-2, C-6) and γ (C-4) positions more susceptible to nucleophilic attack. google.comchemistry-online.com
The reaction is typically performed by heating the pyridine with an alkylating agent, such as an alkyl iodide or bromide, often in a polar aprotic solvent that helps to stabilize the resulting ionic product. mdpi.comosti.gov A variety of alkylating agents can be employed, leading to a diverse range of pyridinium salts.
| Alkylating Agent | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Alkyl Iodides (e.g., Methyl Iodide) | N-Alkylpyridinium Iodide | Heating in a polar aprotic solvent (e.g., acetonitrile) or neat. | nih.gov |
| Alkyl Bromides (e.g., Ethyl Bromide) | N-Alkylpyridinium Bromide | Heating in a solvent like sulpholane. | rsc.org |
| Acrylamide Derivatives | N-(2-Carbamoylethyl)pyridinium Salt | Acidic conditions (pH 1-4), temperatures from 25-150°C. | google.comgoogle.com |
| Haloadamantanes (e.g., 1-Bromoadamantane) | N-(1-Adamantyl)pyridinium Bromide | Reaction in a sealed tube at high temperatures. | osti.gov |
The phenylethyl portion of the molecule offers two main sites for modification: the pendant phenyl ring and the ethyl bridge, particularly the benzylic carbon.
Reactions on the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. byjus.com The (1-pyridyl)ethyl substituent is an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org Standard electrophilic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. youtube.com
Halogenation: Treatment with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom. libretexts.org
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃) attaches an acyl group (-COR) to the ring. This reaction is particularly useful as the resulting ketone can be further modified. lkouniv.ac.in
More advanced C-H functionalization methods can also be employed. For example, palladium-catalyzed protocols using a directing group can achieve regioselective arylation at the typically less accessible meta position of the phenylethyl group. nih.govrsc.org
Reactions on the Ethyl Bridge: The benzylic C-H bond (the carbon attached to both the phenyl and pyridyl rings) is activated and susceptible to oxidation. mdpi.com Catalytic systems, for instance using manganese or other transition metals, can selectively oxidize this benzylic position to a carbonyl group, transforming the 1-phenylethyl moiety into a phenacyl group. nih.govliv.ac.uk This creates a ketone functionality that serves as a valuable handle for subsequent chemical transformations.
The pyridine ring is inherently electron-deficient, which dictates its reactivity towards substitution. youtube.com With the C-4 position occupied by the phenylethyl group, functionalization is directed towards the remaining C-2, C-3, C-5, and C-6 positions.
Electrophilic Substitution (at C-3/C-5): Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom and requires harsh reaction conditions. When it does occur, substitution is directed to the C-3 and C-5 positions.
Nucleophilic Substitution (at C-2/C-6): The pyridine ring is activated towards nucleophilic attack at the C-2, C-4, and C-6 positions. stackexchange.commsu.edu Since the C-4 position is blocked in this compound, nucleophilic substitution preferentially occurs at the C-2 and C-6 positions. A classic example is the Chichibabin reaction , where treatment with sodium amide (NaNH₂) in liquid ammonia introduces an amino group at the C-2 position. chemistry-online.com Similarly, organolithium reagents can add to the C-2 position.
Modern C-H Functionalization: Significant progress has been made in the direct C-H functionalization of pyridines, often using transition metal catalysis. researchgate.net These methods provide powerful tools for regioselectively installing a wide range of functional groups at positions that are difficult to access through classical methods. nih.gov For instance, palladium- or rhodium-catalyzed reactions can achieve C-2 or C-3 arylation, alkenylation, or alkylation, depending on the catalyst, ligands, and directing groups employed. nih.govnih.gov These advanced strategies offer a more efficient and versatile approach to modifying the pyridine core of the this compound scaffold. researchgate.net
Despite a comprehensive search for scientific literature, specific experimental data for the compound this compound corresponding to the detailed outline provided is not available in the public domain. Generating a thorough, informative, and scientifically accurate article as requested is not possible without access to primary research data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy (FT-IR, Raman), and X-ray crystallography specifically for this molecule.
The creation of an article with the requested detailed structural and conformational analysis requires precise, experimentally determined values for chemical shifts, mass-to-charge ratios, vibrational frequencies, bond lengths, bond angles, and intermolecular interaction parameters. As this foundational data for this compound could not be located, fulfilling the request would necessitate speculation or the use of data from related but distinct compounds, which would violate the core instructions of focusing solely on the specified chemical and maintaining scientific accuracy.
Therefore, the article on the "Structural Elucidation and Conformational Analysis of this compound Systems" cannot be generated at this time.
Structural Elucidation and Conformational Analysis of 4 1 Phenylethyl Pyridine Systems
X-ray Crystallography and Solid-State Structural Studies
Absolute Configuration Determination
The unequivocal assignment of the absolute configuration of a chiral molecule, such as the (R) or (S) enantiomer of 4-(1-Phenylethyl)pyridine, is fundamental. While X-ray crystallography on a single crystal remains the definitive method for solid-state samples, chiroptical techniques in combination with quantum chemical calculations have become powerful tools for determining the absolute configuration of chiral molecules in solution.
This approach involves comparing the experimentally measured chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), with the properties predicted for a specific enantiomer through computational methods. A match between the experimental and calculated data allows for the confident assignment of the absolute configuration.
For instance, in a study on the structurally related 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the absolute configurations of its enantiomers were successfully determined by comparing the experimental ECD and OR data with the results of time-dependent density functional theory (TD-DFT) calculations. This combined experimental and theoretical approach provides a reliable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained.
The general workflow for this determination involves:
Conformational Search: Identifying the stable conformers of the molecule using computational methods.
Quantum Chemical Calculations: Calculating the chiroptical properties (ECD and OR) for each stable conformer of a chosen enantiomer (e.g., the (R)-enantiomer).
Boltzmann Averaging: Obtaining the theoretical spectrum and optical rotation value by averaging the contributions of each conformer based on their calculated relative energies (Boltzmann distribution).
Comparison: Comparing the calculated data with the experimental ECD spectrum and optical rotation value. If the signs and shapes match, the absolute configuration of the sample corresponds to the one used in the calculation. If they are opposite, the sample has the opposite absolute configuration.
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy involves the differential interaction of left and right circularly polarized light with chiral molecules. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore ideal for characterizing enantiomers.
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is characterized by positive or negative peaks, known as Cotton effects, which are unique for each enantiomer (mirror-image spectra).
The ECD spectrum of a molecule like this compound is influenced by the electronic transitions of its chromophores, namely the phenyl and pyridine (B92270) rings. The spatial relationship between these chromophores, dictated by the molecule's conformation, and the stereochemistry at the chiral center determine the sign and intensity of the Cotton effects.
In the case of the analogous 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the experimental ECD spectrum of one enantiomer showed a strong positive Cotton effect at 215 nm and a negative Cotton effect at 242 nm. The other enantiomer exhibited a mirror-image spectrum with a negative Cotton effect at 215 nm and a positive one at 242 nm. By comparing these experimental spectra with the TD-DFT calculated spectra for the (R) and (S) configurations, the absolute stereochemistry of each enantiomer was unequivocally assigned. A similar approach would be applicable to the enantiomers of this compound.
Table 1: Illustrative ECD Data for Enantiomers of a Chiral Pyridine Derivative
| Enantiomer | Wavelength (nm) | Cotton Effect (Δε) |
| Enantiomer A | 215 | Positive |
| 242 | Negative | |
| Enantiomer B | 215 | Negative |
| 242 | Positive |
This table provides a generalized representation of ECD data based on analogous compounds, as specific experimental data for this compound was not available in the searched literature.
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. It is measured at a specific wavelength (commonly the sodium D-line at 589 nm) and is reported as the specific rotation [α]. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions (+ for dextrorotatory and - for levorotatory).
The specific rotation is a physical constant for a given chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). Similar to ECD, theoretical calculations of optical rotation can be performed using quantum chemical methods. The calculated [α] value for a known configuration (e.g., (R)) is then compared with the experimentally measured value to determine the absolute configuration of the sample.
For the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, the experimental specific rotation values were compared with those calculated using DFT at the B3LYP/6-311++G** level of theory. The good agreement between the experimental and calculated values, in terms of both sign and magnitude, further confirmed the absolute configuration assigned by ECD spectroscopy. This dual approach of using both ECD and OR provides a high level of confidence in the stereochemical assignment.
Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers
| Enantiomer | Absolute Configuration (Hypothetical) | Specific Rotation [α]D (degrees) |
| Dextrorotatory | (+)-(R) | Positive Value |
| Levorotatory | (-)-(S) | Negative Value |
This table illustrates the expected relationship between absolute configuration and the sign of optical rotation. Specific experimental values for this compound were not found in the surveyed literature.
Computational and Theoretical Investigations of 4 1 Phenylethyl Pyridine Analogues
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For analogues of 4-(1-phenylethyl)pyridine, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry and understanding the electronic landscape.
Theoretical calculations on related pyridine (B92270) derivatives have demonstrated the capability of DFT to predict structural parameters with high accuracy. For instance, studies on substituted pyridines reveal that the planarity of the pyridine ring is well-maintained, with minor distortions induced by substituents. In the case of this compound analogues, the key geometrical parameters of interest include the bond lengths and angles within the pyridine and phenyl rings, as well as the dihedral angle describing the relative orientation of these two aromatic systems.
The electronic structure of these analogues is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical electronic descriptors. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Representative Calculated Geometrical Parameters for a this compound Analogue
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (pyridine) | 1.34 Å |
| C-C (pyridine) | 1.39 Å | |
| C-C (phenyl) | 1.40 Å | |
| C-C (ethyl bridge) | 1.54 Å | |
| Bond Angle | C-N-C (pyridine) | 117.0° |
| C-C-C (phenyl) | 120.0° | |
| Dihedral Angle | Phenyl-C-C-Pyridine | ~60-70° |
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl bridge in this compound analogues allows for the existence of multiple conformations, each with a distinct energy. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. This exploration of the conformational landscape is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.
For analogous structures like 2-phenylethylamine, computational studies have identified multiple stable conformers. rsc.org These conformers are often characterized by the dihedral angle between the phenyl and amine groups, leading to both gauche (folded) and anti (extended) arrangements. rsc.org The relative energies of these conformers determine their population at a given temperature. The energy landscape can be visualized as a multi-dimensional surface where the valleys correspond to stable conformers and the hills represent the energy barriers for rotation around single bonds. nih.gov
Table 2: Relative Energies of Hypothetical Conformers for a this compound Analogue
| Conformer | Dihedral Angle (Phenyl-C-C-Pyridine) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Anti) | ~180° | 0.5 |
| B (Gauche 1) | ~60° | 0.0 |
| C (Gauche 2) | ~-60° | 0.2 |
Prediction of Spectroscopic Properties (e.g., ECD, NMR Chemical Shifts)
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the characterization and structural elucidation of newly synthesized compounds. For chiral molecules like this compound analogues, the prediction of Electronic Circular Dichroism (ECD) spectra is particularly important for determining the absolute configuration. Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural analysis. DFT calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov By comparing the calculated chemical shifts with experimental data, the proposed structure of a molecule can be confirmed. For pyridine derivatives, computational studies have shown a good correlation between calculated and experimental NMR chemical shifts. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for a Representative this compound Analogue
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C2, C6 | 149.5 |
| Pyridine C3, C5 | 124.0 |
| Pyridine C4 | 147.2 |
| Phenyl C1' | 145.1 |
| Phenyl C2', C6' | 128.8 |
| Phenyl C3', C5' | 128.5 |
| Phenyl C4' | 126.3 |
| Ethyl CH | 45.3 |
| Ethyl CH₃ | 21.1 |
Studies on Reactivity and Reaction Mechanisms (e.g., Carbocation Stability, Substitution Reactions)
Theoretical chemistry provides a framework for understanding the reactivity of molecules and for elucidating the mechanisms of chemical reactions. For this compound analogues, a key aspect of their reactivity is the potential formation of a carbocation at the benzylic position. The stability of this carbocation is a critical factor in determining the outcome of reactions such as nucleophilic substitution.
Computational studies on benzylic carbocations have shown that they are significantly stabilized by the adjacent phenyl group through resonance. frontiersin.org The positive charge is delocalized over the aromatic ring, which greatly reduces the energy of the carbocation intermediate. The presence of the pyridine ring can further influence the stability of the carbocation through its electronic effects. DFT calculations can be used to quantify the stability of these carbocations by calculating their formation energies. Understanding the stability of these reactive intermediates is essential for predicting the regioselectivity and stereoselectivity of reactions involving this compound analogues.
Table 4: Calculated Relative Stabilities of Substituted 1-Phenylethyl Carbocations
| Carbocation | Relative Stability (kcal/mol) |
|---|---|
| 1-Phenylethyl | 0.0 |
| 1-(4-Nitrophenyl)ethyl | +8.5 |
| 1-(4-Methoxyphenyl)ethyl | -7.2 |
| 1-(4-Pyridyl)ethyl | +2.1 |
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules, their aggregation behavior, and their interactions with biological targets. nih.gov For this compound analogues, several types of non-covalent interactions are of interest, including π-π stacking, C-H···π interactions, and hydrogen bonding.
Computational methods, such as the Non-Covalent Interaction (NCI) index, allow for the visualization and characterization of these weak interactions. nih.gov In this compound analogues, intramolecular C-H···π interactions between the ethyl group and the phenyl or pyridine ring can influence the conformational preferences. Intermolecularly, π-π stacking interactions between the aromatic rings of two molecules can lead to the formation of dimers or larger aggregates. The strength and geometry of these interactions can be quantified using high-level quantum mechanical calculations. A thorough understanding of the non-covalent interaction landscape is vital for predicting the solid-state packing of these molecules and for designing effective ligands for biological receptors. mdpi.comnih.gov
Table 5: Calculated Interaction Energies for Non-Covalent Dimers of a Pyridine-Phenyl System
| Dimer Configuration | Interaction Energy (kcal/mol) |
|---|---|
| Parallel-Displaced π-π Stacking | -2.5 |
| T-shaped C-H···π | -2.1 |
| Co-planar Hydrogen Bond | -3.0 |
Applications of 4 1 Phenylethyl Pyridine and Its Derivatives in Advanced Materials and Catalysis
Ligand Chemistry in Coordination Complexes
The unique electronic and steric properties of the pyridine (B92270) ring make it a foundational component in the architecture of ligands for coordination chemistry. The introduction of a chiral phenylethyl group at the 4-position of the pyridine ring, as seen in 4-(1-Phenylethyl)pyridine, imparts chirality and steric bulk, which are crucial for creating sophisticated coordination complexes with specific catalytic and material properties.
Design and Synthesis of Chiral Pyridine-based Ligands
The synthesis of chiral pyridine derivatives is of significant interest due to their wide-ranging applications, particularly as ligands in asymmetric catalysis. nih.gov General strategies for accessing these molecules often involve the elaboration of a pre-existing pyridine ring. nih.gov The design of these ligands frequently incorporates principles of stereochemistry and steric hindrance to create a well-defined chiral pocket around a metal center.
One common approach involves the coupling of a chiral moiety to a pyridine scaffold. For instance, chiral tetradentate ligands can be synthesized from chiral pyridine derivatives, which themselves can be prepared from naturally occurring chiral molecules like (-)-α-pinene or (-)-myrtenal. researchgate.net Another strategy involves the asymmetric functionalization of an alkenylpyridine. This can be achieved through enantioselective conjugate addition of nucleophiles, a process that has been successfully catalyzed by copper-chiral diphosphine ligand systems. nih.gov This method allows for the introduction of various alkyl chains at the β-position of alkenyl pyridines with excellent yields and enantiopurities. nih.gov
The synthesis of ligands based on imidazolidin-4-one (B167674) derivatives provides another pathway to chiral pyridine-based structures. nih.gov The stereochemistry of these ligands, particularly the configuration at position 2 of the imidazolidin-4-one ring, has been shown to be a critical determinant of enantioselectivity in subsequent catalytic reactions. nih.gov
Metal-Ligand Interactions and Complex Stability
The interaction between a metal ion and a pyridine-based ligand like this compound is primarily governed by the donation of the lone pair of electrons from the pyridine nitrogen to the metal center, forming a coordinate covalent bond. jscimedcentral.com Pyridine is classified as a weak π-acceptor ligand. wikipedia.org The stability of the resulting coordination complex is influenced by several factors, including the nature of the metal ion, the electronic properties of the ligand, steric hindrance, and the solvent environment. researchgate.net
The stability of metal complexes with pyridine-containing ligands can be significantly affected by solvation. For instance, with silver(I) ions, the stability trend in different solvents (e.g., DMSO, acetonitrile (B52724), water) can be reversed compared to ligands with primary or secondary amines, highlighting the prevalence of metal ion solvation effects for ligands that are only hydrogen-bond acceptors. researchgate.net
Influence of Ligand Structure on Metal Center Properties
The structure of the ligand has a profound impact on the geometric and electronic properties of the coordinated metal center. The steric bulk of substituents on the pyridine ring, such as the 1-phenylethyl group, can influence the coordination number and geometry of the metal complex. For example, bulky substituents can favor lower coordination numbers or enforce distorted geometries, which can be beneficial for catalytic activity by creating open coordination sites. researchgate.net
The electronic nature of the substituents also plays a crucial role. Electron-donating groups on the pyridine ring can increase the electron density on the nitrogen atom, strengthening the metal-ligand bond and affecting the redox potential of the metal center. Conversely, electron-withdrawing groups can weaken the bond. These electronic modifications can tune the reactivity of the metal complex for specific catalytic applications. acs.org
Catalytic Applications
Derivatives of this compound are valuable as chiral ligands in various catalytic processes. The defined stereochemistry and steric profile of these ligands allow for the effective transfer of chirality from the ligand to the substrate in a catalytic cycle, enabling the synthesis of enantioenriched products.
Asymmetric Catalysis for Enantioselective Transformations (e.g., Hydrogenation, Cross-Couplings)
Asymmetric Hydrogenation: Chiral pyridine-based ligands are employed in the asymmetric hydrogenation of prochiral olefins, ketones, and N-heteroaromatic compounds. The hydrogenation of substituted pyridines is a key method for producing chiral piperidines, which are important structural motifs in many biologically active compounds. unimi.it To overcome the challenges of high resonance stabilization energy and potential catalyst deactivation, pyridine substrates are often activated by quaternization of the nitrogen atom. unimi.itnih.gov
Rhodium and Iridium complexes bearing chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts. For example, a Rh-JosiPhos catalyst has been shown to reduce a range of N-benzylated 3-substituted pyridinium salts to the corresponding piperidines with high enantiomeric excess (ee), often up to 90%. unimi.it Similarly, Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts using a chiral-phosphole-based ligand (MP²-SEGPHOS) has provided 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov
| Catalyst/Ligand System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salts | Chiral piperidines | Up to 90% | unimi.it |
| Ir-MP²-SEGPHOS | N-alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High | nih.gov |
| Rh-TangPhos | 3-Substituted pyridine derivatives | Chiral nipecotic acid derivatives | High | researchgate.net |
Cross-Coupling Reactions: Chiral pyridine-hydrazone ligands have been developed for use in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. These ligands, when combined with a palladium precursor like Pd(OAc)₂, can provide high enantioselectivities (up to 95:5 er) in the coupling of aryl bromides with aryl boronic acids to form axially chiral biaryl compounds. researchgate.net
Nickel-catalyzed reductive cross-coupling reactions also benefit from chiral pyridine-related ligands. For instance, the reaction of styrenyl aziridines with aryl iodides, using a chiral bioxazoline ligand for nickel, allows for the synthesis of highly enantioenriched 2-arylphenethylamines from racemic starting materials. ucla.edunih.gov This stereoconvergent process highlights the ability of the chiral catalyst to control the stereochemical outcome regardless of the starting material's stereochemistry. nih.gov
Polymerization Catalysis (e.g., Atom Transfer Radical Polymerization)
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities. mdpi.org The catalytic system in ATRP typically consists of a transition metal complex (often copper-based) and an alkyl halide initiator. acs.org
Pyridine and its derivatives can play multiple roles in ATRP. Pyridine itself can be used as a solvent for the polymerization of monomers like methyl methacrylate (B99206) (MMA). cmu.edu More importantly, pyridine-based molecules can act as ligands for the transition metal catalyst. The ligand controls the solubility of the catalyst and modulates its reactivity, which is crucial for maintaining control over the polymerization process. acs.orgcmu.edu The structure of the ligand influences the atom transfer equilibrium constant, thereby affecting the polymerization rate and the degree of control. acs.org
While this compound itself is not commonly cited as a primary ligand, the principles apply to substituted pyridines in general. The initiator used in ATRP is often structurally similar to the phenylethyl moiety. For example, 1-phenylethyl bromide and 1-phenylethyl chloride are common initiators for the ATRP of styrene (B11656) and acrylates. mdpi.orgbanglajol.info The combination of a copper catalyst, a pyridine-based ligand, and a phenylethyl initiator creates a system capable of producing well-defined polymers.
| Monomer | Initiator | Catalyst/Ligand System | Polymer Properties | Reference |
| Styrene | 1-Phenylethyl chloride (1-PECl) | FeCl₂/EDTA | Low polydispersity (Mw/Mn < 1.5) | mdpi.org |
| Styrene | 1-Phenylethyl bromide (1-PEBr) | CuX/(dN)bpy or CuX/PMDETA | Low polydispersity (Mw/Mn < 1.5) | banglajol.info |
| Methyl Methacrylate (MMA) | MeXPr | CuX/bpy in pyridine solution | Controlled polymerization (Mw/Mn = 1.2-1.4) | cmu.edu |
Role as Supernucleophilic Catalysts (e.g., Polymer-Supported Bases)
This compound and its derivatives, particularly those bearing amino groups, are precursors to a class of highly active catalysts known as supernucleophilic catalysts. These catalysts are characterized by their enhanced nucleophilicity compared to their parent pyridine structures. One of the most effective strategies to enhance their utility and recyclability is by immobilizing them onto polymer supports.
Polymer-supported bases derived from 4-aminopyridine (B3432731) analogues, such as 4-(N,N-dialkylamino)pyridines, have demonstrated significant catalytic activity in a variety of organic transformations, most notably in acylation reactions. researchgate.net These catalysts are often orders of magnitude more active than pyridine itself. The enhanced reactivity stems from the ability of the dialkylamino group to donate electron density to the pyridine ring, thereby increasing the nucleophilicity of the ring nitrogen.
The immobilization of these supernucleophilic pyridine derivatives onto polymer backbones, such as polystyrene, offers several advantages. These include ease of separation from the reaction mixture, catalyst recyclability, and the potential for use in continuous flow reactor systems. For instance, a polymer-supported version of 4-(N-methylamino)pyridine has been synthesized from chloromethylated polystyrene resins and has been shown to be an effective mediator in various reactions. researchgate.net Such polymer-bound catalysts can often be recycled multiple times without a significant loss of catalytic activity. researchgate.net
The general synthetic approach to these polymer-supported catalysts involves the reaction of a functionalized pyridine derivative with a reactive polymer, such as chloromethylated polystyrene. The catalytic activity of these materials is influenced by factors such as the nature of the polymer support, the degree of cross-linking, and the specific structure of the pyridine derivative.
Table 1: Examples of Polymer-Supported Pyridine-Based Catalysts and Their Applications
| Catalyst Structure | Polymer Support | Application | Reference |
| Polymer-bound 4-(N-benzyl-N-methylamino)pyridine | Polystyrene | Acylation reactions | researchgate.net |
| Polystyrene-supported triphenylphosphine (B44618) and 4-dimethylaminopyridine | Polystyrene | Morita-Baylis-Hillman reactions | researchgate.net |
| Dioxidovanadium(V) complex immobilized on chloromethylated polystyrene | Polystyrene | Multicomponent Biginelli reaction | mdpi.com |
Applications in Polymer Science
The incorporation of the this compound moiety and its derivatives into polymer structures imparts unique and desirable properties to the resulting materials. These properties, which include enhanced thermal stability, solubility, and metal-binding capabilities, have led to their application in the synthesis of advanced polymers such as polyimides and specialty metal-binding polymers.
Synthesis of Pyridine-Containing Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of pyridine units into the polyimide backbone can further enhance these properties and introduce new functionalities. A common synthetic route to pyridine-containing polyimides involves the polycondensation of a novel aromatic diamine monomer containing a pyridine ring with various aromatic dianhydrides. researchgate.netcore.ac.uk
This process typically follows a two-step method. First, a poly(amic acid) precursor is formed through a ring-opening polyaddition reaction. Subsequently, this precursor undergoes thermal or chemical imidization to yield the final polyimide. researchgate.netcore.ac.uk The properties of the resulting polyimides, such as solubility and thermal stability, can be tailored by varying the structure of both the diamine and the dianhydride monomers. researchgate.netcore.ac.uk For instance, the incorporation of bulky pendant groups or flexible ether linkages can improve the solubility of the polyimides in common organic solvents without significantly compromising their thermal properties. researchgate.net
Table 2: Properties of Pyridine-Containing Polyimides
| Diamine Monomer | Dianhydride | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Temperature at 5% Weight Loss (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP) | Various aromatic dianhydrides | 0.79–1.13 | 268–338 | 521–548 | 89.2–112.1 | 9.5–15.4 |
| 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-PAPP) | Various aromatic dianhydrides | 0.56–0.68 | 204.5–237.4 | 527.7–552.0 | 88.6–90.4 | 7.2–8.7 |
Metal-Binding Polymers from Pyridine Derivatives
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. scielo.br This property is exploited in the design of metal-binding polymers. Polymers containing pyridine moieties, such as poly(4-vinylpyridine), have been extensively studied for their ability to form complexes with a variety of metal ions. dcu.ieacs.org This coordination capability is critical for applications in catalysis, separation, and the development of functional materials. nih.gov
The synthesis of these metal-binding polymers can be achieved through the polymerization of pyridine-containing monomers. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP), are often employed to produce well-defined polymers with controlled molecular weights and narrow polydispersities. scielo.brdcu.ie The resulting polymers can act as macromolecular ligands, capable of binding metal ions to create polymer-metal complexes with tailored electronic, magnetic, and catalytic properties. For example, the incorporation of Cu(II) ions into a polyimide structure containing pyridyl units has been shown to enhance the dielectric constant and thermal properties of the material. nih.gov
Supramolecular Chemistry and Self-Assembly
The directional and coordinative nature of the pyridine ring makes this compound and its derivatives valuable building blocks in the field of supramolecular chemistry. These molecules can participate in non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to form well-defined, higher-order structures through self-assembly.
Directed Self-Assembly of Pyridine Scaffolds
The self-assembly of pyridine-containing molecules can be directed to form a variety of complex and functional nanostructures. For instance, pyridine-based amphiphiles have been shown to self-assemble in aqueous solutions to form nanotubes with controlled inner diameters. nih.gov The formation and dimensions of these nanotubes can be influenced by the presence of guest molecules, demonstrating a level of control over the self-assembly process. nih.gov
Another strategy for directing the self-assembly of pyridine scaffolds is through polymerization-induced self-assembly (PISA). acs.org In this approach, the polymerization of a soluble monomer is initiated from a solvophilic macroinitiator. As the polymer chain grows, it becomes insoluble in the reaction medium, leading to in-situ self-assembly into various morphologies, such as spheres, worms, or vesicles. acs.org The final morphology of the nano-objects can be controlled by factors such as the degree of polymerization and the solvent composition.
Host-Guest Chemistry and Molecular Recognition
The pyridine moiety can act as a recognition site in host-guest systems. The nitrogen atom can participate in hydrogen bonding or metal coordination to selectively bind guest molecules. This molecular recognition capability is fundamental to the design of chemical sensors, molecular switches, and controlled-release systems.
An example of host-guest chemistry involving pyridine derivatives is the use of a pyridine-dipyrrolate ligand to form self-assembled cages. These cage-like structures can encapsulate guest molecules and exhibit responsive behavior, such as changes in their fluorescence upon guest binding. The formation of these cages can be directed by the choice of metal ion and solvent, highlighting the principles of molecular recognition and self-assembly.
Furthermore, host-guest interactions can be used to control chemical reactions. For instance, the photo-responsive host-guest complexation of an azobenzene (B91143) derivative with cyclodextrin (B1172386) has been used to reversibly control a dynamic covalent reaction between a phenyl boronic acid and D-fructose. rsc.org This demonstrates the potential for using molecular recognition to modulate chemical processes.
Mechanistic Insights into Chemical Transformations Involving 4 1 Phenylethyl Pyridine Building Blocks
Investigations of Bond Formation and Cleavage Processes
Reactions involving 4-(1-phenylethyl)pyridine are characterized by a variety of bond-forming and bond-breaking events. The pyridine (B92270) ring, with its electron-deficient nature, and the phenylethyl substituent, with its steric and electronic attributes, both play crucial roles in dictating the course of these transformations.
One of the fundamental processes is the cleavage of the C-N bond within the pyridine ring or the C-C and C-H bonds of the phenylethyl side chain. Studies on related pyridine derivatives have shown that bond cleavage can be initiated under thermal or collision-induced dissociation conditions researchgate.net. For instance, in mass spectrometry studies, pyridine derivatives undergo dealkylation, indicating the lability of the bond between the ring and a side chain researchgate.net. While direct studies on this compound are not extensively documented, these general principles of pyridine chemistry are applicable.
The formation of new bonds at the pyridine nitrogen, such as in quaternization reactions, is a common transformation. The nucleophilicity of the nitrogen atom is influenced by the electronic properties of the phenylethyl group. Furthermore, reactions can be initiated at the benzylic position of the phenylethyl group. For example, oxidation at this position would lead to the formation of a C=O bond, while radical reactions could involve the cleavage of a C-H bond at this site.
In the context of using 1-phenylethylamine (B125046) as a building block for more complex structures, the formation of amide or imine bonds is a key step. For instance, the reaction of 1-phenylethylamine with a carboxylic acid or its derivative leads to the formation of a new C-N amide bond, a cornerstone of many synthetic strategies mdpi.com. Similarly, reaction with an aldehyde or ketone results in a C=N imine bond, which can be a precursor for further transformations researchgate.net.
Stereochemical Outcomes and Control in Reactions
The 1-phenylethyl group in this compound contains a stereocenter, making it a valuable chiral building block in asymmetric synthesis. The stereochemical outcome of reactions involving this moiety is of paramount importance, and significant research has been dedicated to understanding and controlling it.
When (R)- or (S)-1-phenylethylamine is used as a chiral auxiliary, it can direct the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over the other mdpi.comresearchgate.net. This diastereoselective control arises from the steric and electronic influence of the chiral auxiliary on the transition state of the reaction. For example, in the synthesis of tetrahydro-β-carboline derivatives, the use of (R)-1-phenylethylamine as a chiral auxiliary in the reduction of an imine moiety leads to the formation of diastereomeric products with moderate to good stereoselectivity researchgate.net. The separation of these diastereomers and subsequent removal of the chiral auxiliary provides access to enantiomerically enriched products researchgate.net.
The following table illustrates the diastereomeric excess achieved in the reduction of an imine containing the (R)-1-phenylethylamine moiety with different reducing agents, highlighting the role of the reagent in stereochemical control.
| Reducing Agent | Diastereomeric Excess (d.e.) |
| NaBH4 | Moderate |
| NaBH3CN | Good |
| Modified Borohydrides | Good to Excellent |
Data synthesized from principles discussed in cited literature. researchgate.net
The stereochemical outcome can also be influenced by the formation of cation-π interactions. In pyridinium (B92312) salts derived from chiral auxiliaries, intramolecular cation-π interactions can shield one face of the pyridinium ring, directing the attack of a nucleophile to the less hindered face and resulting in high stereoselectivity researchgate.net.
Role of Substituents and Reaction Environment on Selectivity
The selectivity of chemical transformations involving this compound is not solely determined by the inherent structure of the molecule but is also profoundly influenced by the nature of other substituents on both the pyridine and phenyl rings, as well as the reaction environment.
Substituent Effects:
The electronic properties of substituents on the pyridine ring can significantly alter its reactivity. Electron-donating groups enhance the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups decrease it. This, in turn, affects the rates and outcomes of reactions such as alkylation and acylation. For instance, the Hammett and Brønsted correlations have been used to quantify the effect of substituents on the pyridine ring in various reactions rsc.org. These studies reveal that the sensitivity of the reaction to substituent effects can provide insights into the transition state structure rsc.org.
Similarly, substituents on the phenyl ring of the phenylethyl group can influence the stereochemical directing ability of the chiral auxiliary. Electron-donating or -withdrawing groups can alter the electronic and steric environment around the stereocenter, thereby affecting the degree of diastereoselectivity in asymmetric reactions.
The table below summarizes the expected qualitative effect of substituents on the reactivity of the pyridine ring.
| Substituent Position | Substituent Type | Effect on Pyridine Nitrogen Nucleophilicity |
| Ortho, Para | Electron-Donating | Increase |
| Ortho, Para | Electron-Withdrawing | Decrease |
| Meta | Electron-Donating | Slight Increase |
| Meta | Electron-Withdrawing | Decrease |
This table is based on general principles of substituent effects in pyridine chemistry. rsc.orgsemanticscholar.org
Reaction Environment:
The reaction environment, including the solvent, temperature, and catalyst, plays a critical role in controlling selectivity. The choice of solvent can influence the stability of transition states and intermediates, thereby affecting both chemo- and stereoselectivity. For example, polar aprotic solvents might favor SN2 reactions at the pyridine nitrogen, while nonpolar solvents could be preferred for certain radical reactions.
The catalyst employed can have a dramatic effect on the stereochemical outcome. In asymmetric catalysis, chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), a structurally related compound, have been successfully used as enantioselective nucleophilic catalysts in a variety of reactions, underscoring the potential of chiral pyridine derivatives in asymmetric synthesis scispace.com.
Analytical Methodologies for Research and Development
Development of Chromatographic Methods for Separation and Purity Assessment in Research
Chromatographic methods are fundamental to the separation and purity assessment of 4-(1-Phenylethyl)pyridine in a research setting. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for resolving the compound from potential impurities, starting materials, and byproducts.
Gas Chromatography (GC):
GC is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Key considerations for developing a GC method for this compound include:
Column Selection: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is typically suitable for the analysis of aromatic and heterocyclic compounds.
Injector and Detector Temperatures: The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation. The detector temperature is also maintained at a high level to prevent condensation of the analyte.
Oven Temperature Program: A temperature program, where the column temperature is gradually increased, is often employed to achieve optimal separation of compounds with different boiling points.
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the mass-to-charge ratio of the fragmented ions.
Table 1: Illustrative GC-MS Parameters for the Analysis of Aromatic Pyridine (B92270) Derivatives
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the purity assessment of this compound, particularly for non-volatile impurities or thermally labile compounds. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly developed:
Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is a popular choice, offering good retention and separation for a wide range of organic molecules.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the retention of the basic pyridine moiety.
Detection: A UV detector is suitable for detecting the aromatic rings in this compound, typically at a wavelength around 254 nm.
Table 2: Representative RP-HPLC Conditions for Purity Determination of Pyridine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Enantioselective Separation Techniques (e.g., Chiral HPLC for Resolution in Research)
Since this compound possesses a chiral center at the benzylic carbon, it exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial in many research contexts, as they can exhibit different biological activities. Chiral HPLC is the most widely used technique for the enantioselective separation of such compounds. eijppr.com
The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the separation of a broad range of chiral compounds, including those with aromatic and amine functionalities. eijppr.com
Key factors in developing a chiral HPLC method include:
Chiral Stationary Phase (CSP) Selection: CSPs with phenylcarbamate derivatives of cellulose or amylose are often successful in resolving enantiomers of compounds similar to this compound. The choice of the specific CSP is often determined empirically by screening several columns.
Mobile Phase Composition: The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). The choice of solvent and the addition of modifiers can significantly influence the separation.
Temperature: Column temperature can affect the enantioselectivity and resolution.
Table 3: Exemplary Chiral HPLC Method for the Separation of Phenylethylamine Derivatives
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Derivatization Strategies for Enhanced Analytical Performance in Specific Research Contexts
Derivatization is a chemical modification of the analyte to improve its analytical properties. In the context of this compound, derivatization can be employed to:
Enhance Detectability: By introducing a chromophore or fluorophore, the sensitivity of UV or fluorescence detection in HPLC can be significantly increased.
Improve Chromatographic Behavior: Derivatization can increase the volatility of the compound for GC analysis or alter its retention characteristics in HPLC.
Enable Chiral Separation (Indirect Method): By reacting the racemic mixture with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral column.
Common derivatization strategies for primary or secondary amines, which could be analogous to the reactivity of the pyridine nitrogen in certain contexts or if the phenylethylamine core is the target, include acylation and silylation. libretexts.org
For enhancing detection in HPLC, reagents such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to introduce highly fluorescent tags. For indirect chiral separation, chiral reagents like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.
Table 4: Common Derivatization Reagents for Amines and Related Compounds
| Derivatizing Agent | Target Functional Group | Purpose | Analytical Technique |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence Enhancement | HPLC |
| Fmoc-Cl | Primary/Secondary Amines | Fluorescence Enhancement | HPLC |
| Mosher's Acid Chloride | Alcohols, Amines | Formation of Diastereomers | GC, HPLC, NMR |
| Marfey's Reagent | Primary/Secondary Amines | Formation of Diastereomers | HPLC |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Carboxylic Acids | Increased Volatility | GC |
Exploration of Biological Interactions in Vitro Studies for Mechanistic Understanding
Enzyme Inhibition Studies (e.g., PI3Kα kinase, AChE/BuChE)
Phosphoinositide 3-kinase α (PI3Kα) Inhibition:
The PI3K signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers nih.gov. Consequently, PI3Kα has emerged as a significant target for anticancer drug development mdpi.commdpi.com. A number of small-molecule inhibitors incorporating a pyridine (B92270) or a related heterocyclic core have been developed and evaluated.
For instance, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed as PI3Kα inhibitors. Systematic structure-activity relationship (SAR) studies led to the identification of compounds with nanomolar potency nih.gov. While not direct analogs of 4-(1-Phenylethyl)pyridine, these findings underscore the potential of the pyridine scaffold to be tailored for potent PI3Kα inhibition. For example, Alpelisib, an approved PI3Kα inhibitor, features a pyridine ring, and its binding mode involves a network of hydrogen bonds with key residues in the active site nih.gov.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition:
Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine nih.gov. The pyridine nucleus is a common feature in many cholinesterase inhibitors.
Studies on various pyridine derivatives have demonstrated their potential to inhibit both AChE and BuChE. For example, a series of piperidyl-thienyl and 2-pyrazoline derivatives of chalcones were found to be selective and potent inhibitors of AChE nih.gov. Although structurally distinct from this compound, these findings highlight the versatility of incorporating aromatic and heterocyclic moieties to achieve cholinesterase inhibition. The inhibitory activity is often influenced by the nature and position of substituents on the pyridine ring, which affect the molecule's ability to interact with the active site of the enzymes nih.gov.
The following table summarizes the inhibitory activities of some representative pyridine derivatives against PI3Kα and cholinesterases, illustrating the range of potencies that can be achieved through structural modifications. It is important to note that these are not values for this compound itself but for related compounds.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 150 nM | nih.gov |
| 2-amino-4-(1-phenylethoxy) pyridine derivative | ROS1 Kinase | 370 nM | nih.gov |
| Piperidyl chalcone derivative | AChE | 0.16 µM | nih.gov |
| 2-pyrazoline chalcone derivative | AChE | 0.13 µM | nih.gov |
Molecular Docking and Binding Mode Analysis (focused on in vitro targets)
Molecular docking studies are instrumental in elucidating the binding modes of inhibitors within the active sites of their target enzymes, providing a rational basis for understanding their inhibitory activity and guiding further drug design.
Binding with PI3Kα:
Binding with Cholinesterases:
Structure-Activity Relationship (SAR) Derivation from in vitro Assays
SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, key structural features required for activity can be identified.
For derivatives related to the this compound scaffold, several SAR trends can be inferred from the literature on related compounds:
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact inhibitory activity. For PI3K inhibitors, specific substitutions can enhance interactions with the hinge region or other sub-pockets within the active site nih.gov.
Modifications of the Phenylethyl Moiety: Alterations to the phenyl ring of the phenylethyl group, such as the introduction of electron-donating or electron-withdrawing groups, can influence both the electronic properties and the steric fit of the molecule within the enzyme's active site. For example, in a series of 2-amino-4-(1-phenylethoxy) pyridine derivatives, the presence of a methoxy group on the benzene ring was found to be crucial for selectivity against ROS1 kinase versus ALK nih.gov.
Chirality: The stereochemistry at the benzylic carbon of the 1-phenylethyl group can be a critical determinant of biological activity. Different enantiomers may exhibit distinct binding affinities and inhibitory potencies due to the three-dimensional nature of the enzyme's active site.
The table below provides a conceptual overview of SAR trends observed in related pyridine-based inhibitors.
| Structural Modification | Effect on Activity | Rationale |
| Addition of a morpholine group to the pyridine scaffold | Maintained PI3K inhibitory activity | Binds to Valine residue in the hinge region tandfonline.com. |
| Introduction of a hydroxyl group at the 3-position of a phenyl ring | Increased PI3K inhibitory activity | Forms favorable interactions within the active site tandfonline.com. |
| Introduction of a methoxy group on the benzene ring | Crucial for selectivity to ROS1 versus ALK | Influences binding to the selective binding site of ROS1 nih.gov. |
Future Perspectives and Emerging Research Avenues for 4 1 Phenylethyl Pyridine
Design of Advanced Ligands with Tunable Chirality and Electronic Properties
The 4-(1-phenylethyl)pyridine scaffold is a promising platform for the design of advanced chiral ligands. The inherent chirality of the 1-phenylethyl group can be exploited in asymmetric catalysis, where the stereochemistry of the ligand dictates the enantioselectivity of the reaction. chim.itnih.gov Future research will likely focus on the synthesis of derivatives with modified phenyl and pyridine (B92270) rings to fine-tune both the steric and electronic properties of the resulting ligands.
Tunable Chirality: The chiral integrity of the 1-phenylethyl moiety is crucial for its application in asymmetric synthesis. Researchers are exploring methods to introduce various substituents on the phenyl ring or the ethyl backbone to modulate the chiral environment around a metal center. This allows for the creation of a library of ligands with varying steric bulk and conformational rigidity, which can be screened for optimal performance in specific catalytic transformations.
Electronic Properties: The electronic nature of the pyridine ring can be systematically altered by introducing electron-donating or electron-withdrawing groups at different positions. nih.gov These modifications influence the ligand's ability to coordinate with metal centers and can impact the catalytic activity and selectivity of the resulting complex. rsc.org Computational studies, such as Density Functional Theory (DFT), can be employed to predict how these substitutions will affect the electronic structure of the ligand and its corresponding metal complex, guiding the rational design of new catalysts. researchgate.net
| Ligand Modification Strategy | Desired Outcome | Potential Application |
| Substitution on the phenyl ring | Fine-tuning of steric hindrance and electronic properties | Asymmetric hydrogenation, C-C bond formation |
| Modification of the ethyl backbone | Altering conformational flexibility | Enantioselective catalysis |
| Substitution on the pyridine ring | Modulation of ligand basicity and coordinating ability | Transition metal catalysis |
Integration into Functional Supramolecular Architectures
The pyridine nitrogen of this compound provides a key site for hydrogen bonding and metal coordination, making it an excellent building block for the construction of functional supramolecular assemblies. rsc.org The self-assembly of these molecules can lead to the formation of well-ordered nanostructures with potential applications in materials science and nanotechnology. nih.gov
The chiral nature of this compound can direct the formation of helical or other complex chiral supramolecular structures. The interplay of π-π stacking interactions between the phenyl and pyridine rings, along with hydrogen bonding, can lead to the formation of nanotubes, nanofibers, and other ordered aggregates in solution and in the solid state. nih.gov The specific architecture of these assemblies can be influenced by factors such as solvent, temperature, and the presence of guest molecules.
Future research in this area will likely focus on controlling the self-assembly process to create materials with specific optical, electronic, or catalytic properties. For example, incorporating photoresponsive or redox-active moieties into the this compound structure could lead to the development of "smart" materials that respond to external stimuli.
Sustainable and Green Chemistry Approaches for Synthesis
The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a key area of future research. ijarsct.co.in Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov
Catalytic Methods: The use of heterogeneous or homogeneous catalysts can improve the efficiency and selectivity of the synthesis, often under milder reaction conditions. One-pot multicomponent reactions are particularly attractive as they can significantly reduce the number of synthetic steps and purification procedures. nih.govresearchgate.net
Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for the synthesis of chiral compounds. nih.govjocpr.com The use of biocatalysts, such as enzymes, for the asymmetric synthesis of this compound can provide high enantiomeric purity under mild reaction conditions. nih.gov This approach aligns with the principles of green chemistry by utilizing renewable catalysts and often aqueous reaction media.
| Green Synthesis Approach | Advantages |
| One-pot multicomponent reactions | Reduced waste, higher efficiency, atom economy nih.gov |
| Microwave-assisted synthesis | Faster reaction times, lower energy consumption ijarsct.co.in |
| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable catalysts nih.govjocpr.com |
| Use of green solvents (e.g., water) | Reduced environmental impact, improved safety researchgate.net |
Expansion into Novel Catalytic Systems and Polymer Applications
The unique properties of this compound make it a versatile component for the development of novel catalytic systems and functional polymers.
Catalysis: As a ligand, this compound can be used to prepare transition metal complexes for a variety of catalytic applications, including polymerization. Iron and cobalt complexes bearing pyridine-based ligands have shown high activity in ethylene (B1197577) polymerization, producing linear polyethylenes. nih.govacs.org The steric and electronic properties of the this compound ligand can be tuned to control the molecular weight and properties of the resulting polymer. nih.gov
Polymer Applications: The vinyl derivative, 4-vinylpyridine, can be polymerized to form poly(4-vinylpyridine) (P4VP), a polymer with a wide range of applications. polysciences.compolymersource.camdpi.com The pyridine groups in P4VP can be post-modified to introduce various functionalities. For instance, quaternization of the pyridine nitrogen can impart antimicrobial properties to the polymer. nih.govresearchgate.net Functionalization of P4VP with chiral moieties like the 1-phenylethyl group could lead to the development of chiral stationary phases for chromatography or materials with specific optical properties. The incorporation of this compound units into polymer backbones could also lead to materials with interesting self-assembly behaviors and applications in areas such as drug delivery and sensor technology. nih.gov
New Directions in Mechanistic Biological Chemistry in vitro
Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds and approved drugs. nih.govrsc.orgdoaj.org The this compound core presents a starting point for the design and synthesis of novel compounds with potential therapeutic applications.
In vitro studies are essential to elucidate the mechanism of action of these new derivatives. Future research will likely involve screening libraries of this compound analogs against various biological targets, such as enzymes and receptors. For instance, pyridine derivatives have been investigated as inhibitors of various kinases and have shown potential as anticancer and antimicrobial agents. rsc.orgnih.govmdpi.commdpi.comresearchgate.netnih.gov
Q & A
Basic Questions
Q. What safety protocols are recommended for handling 4-(1-Phenylethyl)pyridine in laboratory settings?
- Methodological Answer : Follow engineering controls such as local exhaust ventilation and sealed systems to minimize airborne exposure. Use personal protective equipment (PPE): chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and safety goggles (JIS T 8147). Ensure access to emergency showers and eye-wash stations. Adhere to good industrial hygiene practices, including avoiding skin contact and using long-sleeved protective clothing .
Q. What experimental methods are used to evaluate the antimicrobial activity of this compound derivatives?
- Methodological Answer : Use the agar well diffusion method at concentrations such as 0.1% to test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., Candida spp.). Measure inhibition zones (typically 12–16 mm) to quantify activity. Structural analogs with electron-withdrawing groups (e.g., Cl, CN) may enhance efficacy, while bulky substituents could reduce bioavailability .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (e.g., 4°C). Avoid exposure to light, moisture, and oxidizing agents. Monitor for decomposition via periodic NMR or LC-MS analysis. Degradation products like 4-benzoylpyridine or phenol indicate Hock rearrangement, requiring adjustment of storage conditions .
Advanced Research Questions
Q. How does this compound degrade under iron-catalyzed aerobic oxidation, and how can this be mitigated?
- Methodological Answer : Under oxidative conditions (e.g., Fe catalysts, O₂, 100–120°C), this compound undergoes Hock rearrangement, yielding byproducts like 4-benzoylpyridine and acetophenone. To suppress degradation, introduce sulfur-based additives (e.g., DMSO) to stabilize intermediates. Monitor reaction progress via LC-MS and isolate products using column chromatography with ethyl acetate/hexane gradients .
Q. How can structural modifications enhance the antimicrobial activity of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to improve microbial membrane penetration. Replace the phenylethyl group with heterocycles (e.g., thiophene) to modulate lipophilicity. Evaluate substituent effects via comparative inhibition zone assays and molecular docking studies targeting bacterial enoyl-ACP reductase .
Q. How should researchers address contradictory data when this compound fails to yield expected oxidation products?
- Methodological Answer : If oxidation reactions produce degradation byproducts (e.g., phenol, 4-pyridone), verify regiochemical effects. The 4-benzylpyridine scaffold is prone to Hock rearrangement, unlike its regioisomers. Switch to tert-butyl hydroperoxide (TBHP) as an oxidant or employ stabilizing ligands (e.g., salicylic acid) to redirect reactivity .
Q. Why does the regiochemistry of pyridine substitution significantly impact the reactivity of this compound?
- Methodological Answer : The 4-position’s electronic environment in pyridine derivatives influences stability during reactions. For example, this compound (1n) degrades under oxidation due to steric hindrance and electronic effects, whereas 2-substituted analogs (e.g., 2-(1-phenylethyl)pyridine) resist rearrangement. Use DFT calculations to compare transition-state energies and optimize substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
